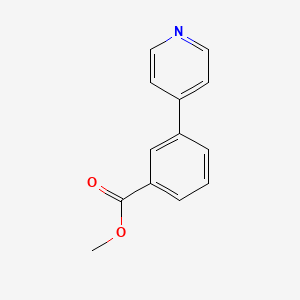

Methyl 3-(4-pyridinyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyridin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURDGCXMAZZEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408911 | |

| Record name | Methyl 3-(4-pyridyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126179-78-0 | |

| Record name | Methyl 3-(4-pyridyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of Methyl 3 4 Pyridinyl Benzoate

Synthetic Routes for the Methyl 3-(4-pyridinyl)benzoate Core

The formation of the central carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings is a key consideration in the synthesis of this compound. The primary approaches involve either forming the ester after the biaryl linkage is established or constructing the biaryl system with the ester functionality already in place.

Esterification of 3-(4-pyridinyl)benzoic Acid Precursors

A straightforward and classical approach to this compound involves the esterification of its corresponding carboxylic acid precursor, 3-(4-pyridinyl)benzoic acid. The Fischer-Speier esterification is a widely employed method for this transformation. rsc.orgrsc.org This acid-catalyzed reaction typically involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rsc.orgrsc.org The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, it is common to use a large excess of methanol or to remove the water formed during the reaction. rsc.org

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product, this compound.

Table 1: Key Features of Fischer-Speier Esterification

| Feature | Description |

| Reactants | 3-(4-pyridinyl)benzoic Acid, Methanol |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) |

| Conditions | Typically refluxing methanol |

| Byproduct | Water |

| Driving Equilibrium | Excess alcohol, removal of water |

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. These methods allow for the direct coupling of aryl and/or heteroaryl fragments to construct the biaryl core of this compound.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.net This reaction is a primary method for the synthesis of biaryl compounds and can be readily applied to the synthesis of the 3-(4-pyridinyl)benzoic acid core, which can then be esterified as described previously.

Alternatively, the methyl ester functionality can be present on one of the coupling partners. For instance, the Suzuki-Miyaura coupling of 4-pyridylboronic acid with methyl 3-bromobenzoate or the coupling of 3-(methoxycarbonyl)phenylboronic acid with 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) would directly yield this compound.

The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand to stabilize the palladium center and facilitate the catalytic cycle, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.

Table 2: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example(s) | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Organoboron Reagent | 4-Pyridylboronic acid, 3-(Methoxycarbonyl)phenylboronic acid | Source of one aryl/heteroaryl group |

| Organic Halide/Triflate | Methyl 3-bromobenzoate, 4-Bromopyridine | Source of the other aryl/heteroaryl group |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and facilitates transmetalation |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. researchgate.netnih.gov While this reaction is not a direct route to this compound, which features a carbon-carbon bond between the two aromatic rings, it is a crucial methodology for the synthesis of structurally related analogues where a nitrogen atom links the pyridinyl and benzoate (B1203000) moieties.

For example, the reaction of a halopyridine with an aminobenzoate ester or the reaction of a halobenzoate ester with an aminopyridine would yield pyridinyl-amino-benzoate analogues. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The development of various generations of ligands by Buchwald, Hartwig, and others has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides/triflates. researchgate.netnih.gov

This methodology is therefore highly relevant for creating libraries of compounds based on a pyridinyl-benzoate scaffold, allowing for the exploration of structure-activity relationships by replacing the central C-C bond with a C-N linkage.

Alternative Synthetic Pathways for Pyridinyl-Substituted Benzoates

While cross-coupling reactions are dominant, other methods for the synthesis of pyridinyl-substituted aromatics exist, though they may be less direct or general for the specific case of this compound. These can include traditional methods that rely on the construction of one of the aromatic rings.

Another conceptual approach involves the functionalization of pre-formed biaryl systems. For example, if a suitable biphenyl (B1667301) precursor were available, selective functionalization of the appropriate positions to introduce the nitrogen atom into one ring and the methyl ester onto the other could be envisioned. However, achieving the required regioselectivity in such transformations is often a significant synthetic hurdle.

Derivatization Strategies from this compound

This compound possesses several reactive sites that can be targeted for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary sites for derivatization are the pyridine nitrogen, the ester functionality, and the aromatic rings.

The nitrogen atom of the pyridine ring is basic and can be readily protonated or alkylated to form pyridinium (B92312) salts. It can also be oxidized to the corresponding N-oxide using oxidizing agents like peroxy acids. nih.gov This N-oxide can then serve as a handle for further functionalization of the pyridine ring.

The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(4-pyridinyl)benzoic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by coupling with amines, or other esters through transesterification. Reduction of the ester, for instance with lithium aluminum hydride (LiAlH₄), would yield the corresponding benzyl (B1604629) alcohol.

The aromatic rings of both the pyridine and benzene moieties can undergo electrophilic aromatic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing substituents. The pyridine ring is generally less reactive towards electrophilic substitution than benzene. Furthermore, directed ortho-metalation (DoM) strategies could be employed to introduce substituents at specific positions adjacent to the existing functional groups, offering a powerful tool for regioselective derivatization.

Table 3: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Potential Product(s) |

| Pyridine Nitrogen | N-Alkylation | N-Alkyl pyridinium salts |

| N-Oxidation | Methyl 3-(1-oxido-4-pyridinyl)benzoate | |

| Ester Group | Hydrolysis | 3-(4-pyridinyl)benzoic acid |

| Amidation (via the acid) | N-substituted 3-(4-pyridinyl)benzamides | |

| Reduction | (3-(4-pyridinyl)phenyl)methanol | |

| Aromatic Rings | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |

| Directed ortho-Metalation | Regioselectively substituted derivatives |

Transformations of the Methyl Ester Group (e.g., Hydrolysis to 3-(4-pyridinyl)benzoic Acid)

The methyl ester group is a key functional handle that can be readily transformed into other functionalities. The most common transformation is its hydrolysis to the corresponding carboxylic acid, 3-(4-pyridinyl)benzoic acid. This reaction is typically achieved under basic conditions, which involves saponification of the ester followed by an acidic workup to protonate the carboxylate salt.

Base-catalyzed hydrolysis using alkali metal hydroxides is a standard procedure for cleaving simple methyl esters. thieme-connect.de Lithium hydroxide (B78521) (LiOH) is frequently employed, often in a solvent mixture such as tetrahydrofuran (B95107) (THF), methanol (MeOH), and water, to ensure the solubility of the substrate. thieme-connect.dethieme-connect.de The reaction proceeds through nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. The resulting carboxylic acid is a crucial intermediate for further derivatization, such as amide bond formation. More recent mild hydrolysis methods, using reagents like lithium bromide (LiBr) and triethylamine (B128534) (NEt₃), have also been developed to avoid epimerization in sensitive substrates. researchgate.net

Table 2: Conditions for Hydrolysis of Methyl Ester

| Starting Material | Reagent | Solvent | Temperature | Product | Reported Yield |

|---|---|---|---|---|---|

| This compound | LiOH·H₂O | THF/Methanol/H₂O | Room Temperature | 3-(4-Pyridinyl)benzoic acid | High |

| Methyl Ester Derivative | LiOH·H₂O | Methanol/H₂O | Room Temperature | Corresponding Carboxylic Acid | ~97% |

Functionalization of the Pyridine Moiety

The pyridine ring contains a nitrogen atom that can be targeted for functionalization. Its lone pair of electrons makes it nucleophilic, allowing for reactions such as N-alkylation or N-oxidation.

N-Alkylation: The nitrogen atom of the pyridine ring can react with alkyl halides to form quaternary pyridinium salts. nih.govrsc.org This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient. The reaction is a standard nucleophilic substitution where the pyridine nitrogen acts as the nucleophile, displacing the halide from the alkyl halide. These pyridinium salts themselves can be valuable intermediates in various cross-coupling reactions. nih.gov

Table 3: N-Alkylation of the Pyridine Moiety

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Acetonitrile (B52724) | Room Temperature to Reflux | Methyl 3-(1-methylpyridinium-4-yl)benzoate iodide |

Substitutions on the Benzoate Aromatic Ring

The benzoate ring can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. The position of the incoming electrophile is directed by the substituents already present on the ring: the methyl ester group (-COOCH₃) and the 4-pyridinyl group.

Both the methyl ester and the 4-pyridinyl groups are electron-withdrawing, and therefore deactivate the benzene ring towards electrophilic attack. echemi.com The ester group is a well-established meta-director. echemi.comrsc.org Similarly, the pyridinyl group, particularly when protonated or quaternized under acidic reaction conditions, is also a deactivating, meta-directing group.

In the case of this compound, the ester is at position 1 and the pyridinyl group is at position 3.

The ester group at C1 directs incoming electrophiles to the C5 position.

The pyridinyl group at C3 directs incoming electrophiles to the C5 position (meta to itself).

Therefore, both groups reinforce the directing effect towards the C5 position, making it the most likely site for electrophilic substitution. A common example of such a reaction is nitration.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (0-10 °C). echemi.comma.edu This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. Due to the deactivating nature of the existing substituents, harsher conditions might be required compared to the nitration of benzene itself. The major product expected from the nitration of this compound would be Methyl 5-nitro-3-(4-pyridinyl)benzoate. aiinmr.comproprep.com

Table 4: Representative Electrophilic Aromatic Substitution (Nitration)

| Starting Material | Reagents | Temperature | Major Product | Typical Yield |

|---|---|---|---|---|

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | Methyl 5-nitro-3-(4-pyridinyl)benzoate | 60-85% (by analogy) |

Coordination Chemistry and Ligand Design Principles

Methyl 3-(4-pyridinyl)benzoate as a Potential Monodentate Ligand

This compound possesses two potential coordination sites: the nitrogen atom of the pyridyl ring and the oxygen atoms of the methyl ester group. In coordination chemistry, the pyridyl nitrogen is a well-established and effective donor site for a wide range of metal ions. stmarytx.edu Conversely, the carbonyl oxygen of an ester is a significantly weaker Lewis base and generally does not form stable coordinate bonds with metal centers, especially in the presence of a more favorable binding site like a pyridyl nitrogen.

Therefore, when this compound acts as a ligand without undergoing hydrolysis, it is expected to function primarily as a monodentate ligand . Coordination would occur exclusively through the nitrogen atom of the pyridyl group. This mode of binding would result in the ligand acting as a terminal or "capping" ligand, occupying a single coordination site on a metal center. While this limits its ability to form extended polymeric structures, it can be useful in the synthesis of discrete molecular complexes where control of nuclearity is desired. In some cases, protonation of the pyridyl nitrogen can also occur, preventing its coordination with metal ions altogether. mdpi.com

Derived 3-(4-pyridinyl)benzoate as a Multidentate Ligand (after ester hydrolysis)

The coordination potential of the parent compound is dramatically enhanced upon hydrolysis of the methyl ester, which yields the 3-(4-pyridinyl)benzoate anion (hereafter referred to as 3,4-pba). This anion is a versatile multidentate ligand , featuring two distinct and electronically different donor groups: the pyridyl nitrogen and the carboxylate group. This dual functionality allows the 3,4-pba ligand to bridge multiple metal centers, a critical feature for the self-assembly of coordination polymers and MOFs. researchgate.net

The structural diversity of coordination polymers built from pyridinyl-carboxylate ligands stems from the multiple ways these functional groups can bind to metal ions. researchgate.net

Pyridyl Group: The nitrogen atom of the pyridyl ring typically acts as a simple monodentate donor, bridging to a single metal center. rsc.org

Carboxylate Group: The carboxylate group is highly versatile and can adopt a rich variety of coordination modes, which significantly influences the final architecture of the assembly. researchgate.netresearchgate.net Common binding modes include:

Monodentate: Only one oxygen atom coordinates to a metal center.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms bridge two different metal centers. This can occur in several conformations, such as syn-syn, syn-anti, and anti-anti. researchgate.net

The ability of the carboxylate group to adopt these varied coordination modes, in conjunction with the directional binding of the pyridyl group, allows the 3,4-pba ligand to link metal ions into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. acs.orgresearchgate.net

| Mode | Description | Schematic |

|---|---|---|

| Monodentate | One oxygen atom binds to one metal center. | M–O–C–R |

| Bidentate Chelate | Both oxygen atoms bind to the same metal center. | M(O2CR) |

| Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two metal centers on the same side. | M–O–C(R)–O–M |

| Bidentate Bridging (syn-anti) | Oxygen atoms bridge two metal centers on opposite sides. | M–O–C(R)–O–M |

The final structure of a coordination polymer is not only determined by the ligand but also significantly by the identity of the metal ion. mdpi.comacs.org The intrinsic properties of the metal ion, such as its preferred coordination number, geometry (e.g., octahedral, tetrahedral, square planar), and ionic radius, dictate how the ligands will arrange around it. This interplay between the ligand's flexibility and the metal's coordination preference is a cornerstone of crystal engineering. stmarytx.edufrontiersin.org

For instance, studies on the related 4-(4-pyridyl)benzoate (4,4-pba) and 3-(4-pyridyl)benzoate (3,4-pba) ligands have shown that different metal ions yield vastly different architectures even under similar synthetic conditions. researchgate.net The coordination geometry of d-block metal ions like Co(II), Ni(II), and Zn(II) can lead to diverse framework topologies. For example, the reaction of a pyridinyl-derived ligand with Zn(II) and Cd(II) salts under identical conditions produced isomorphic 2D networks, demonstrating how similar ionic characteristics can lead to similar structures. rsc.org However, even subtle changes in the metal can lead to different degrees of entanglement or interpenetration within the frameworks. mdpi.com

| Metal Ion | Typical Coordination Geometry | Resulting Architecture with Pyridyl-Carboxylate Ligands |

|---|---|---|

| Co(II) | Octahedral | Can form 2D layered structures or 3D frameworks. researchgate.net |

| Ni(II) | Octahedral | Often forms interpenetrated diamondoid networks. researchgate.net |

| Zn(II) | Tetrahedral/Octahedral | Forms diverse structures from 1D chains to 3D frameworks, sensitive to solvent and molar ratios. researchgate.net |

| Cd(II) | Octahedral/Heptacoordinate | Tends to form highly connected 3D networks due to larger ionic radius. rsc.org |

Self-Assembly Processes in Coordination Complexes

Hydrogen bonding is a powerful directional force in the self-assembly of metal-organic materials. nih.gov In complexes derived from 3,4-pba, several potential hydrogen bond donors and acceptors exist. Coordinated solvent molecules, such as water or methanol (B129727), are common participants. These solvent ligands can form hydrogen bonds with uncoordinated carboxylate oxygen atoms or pyridyl nitrogen atoms of adjacent polymeric chains or layers, effectively stitching them together. figshare.comcapes.gov.brias.ac.in For example, O–H⋯N hydrogen-bonding interactions between aqua ligands in one layer and pyridyl N atoms in an abutting layer can mediate the stacking of layers. iucr.orgiucr.org In the absence of coordinated solvents, C-H···O or C-H···N interactions involving the aromatic rings can also contribute to the stability of the crystal lattice.

The aromatic phenyl and pyridyl rings of the 3,4-pba ligand are capable of engaging in π-π stacking interactions. nih.gov These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are a significant factor in the packing of coordination polymers containing planar organic linkers. rsc.orgrsc.org Stacking typically occurs between the aromatic rings of ligands in adjacent, parallel-aligned polymer chains or layers. researchgate.net

These interactions are characterized by centroid-to-centroid distances between the aromatic rings, typically in the range of 3.3 to 3.8 Å. mdpi.com The geometry of the stacking can be face-to-face or, more commonly, offset (slip-stacked). rsc.org By stabilizing the association of individual polymeric units, π-π stacking can influence the density, porosity, and electronic properties of the resulting material. nih.govresearchgate.net

Supramolecular Isomerism and Polymorphism of this compound

Extensive searches of scientific literature and chemical databases did not yield specific studies on the supramolecular isomerism or polymorphism of the isolated compound, this compound. Research in these areas typically focuses on how molecules, including ligands like this compound, assemble into larger, ordered structures, particularly in the solid state. Supramolecular isomers are distinct crystalline arrangements formed from the same molecular components, while polymorphs are different crystal structures of the same compound.

While no specific data exists for this compound itself, the principles of supramolecular chemistry suggest that its structural features—a rigid aromatic backbone, a coordinating pyridinyl nitrogen atom, and a methyl ester group capable of hydrogen bonding—provide the potential for forming various supramolecular assemblies and possibly different polymorphic forms under varying crystallization conditions.

In the context of coordination chemistry, ligands like this compound are employed to create coordination polymers and metal-organic frameworks (MOFs). The phenomenon of supramolecular isomerism is more commonly observed in these complex systems. For instance, studies on cobalt(II) coordination polymers have shown that the same metal and ligand components can result in different structural isomers depending on the solvent used during synthesis. acs.orgunifi.it These isomers, while having the same chemical composition, can exhibit different packing arrangements, such as ladder-like chains that pack in various ways, leading to distinct porous properties. acs.orgunifi.it

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is also a critical consideration in materials science and pharmaceuticals. epo.orggoogle.com Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. The specific arrangement of molecules in the crystal lattice is influenced by factors like solvent, temperature, and pressure during crystallization. Although no polymorphs of this compound have been reported, the conformational flexibility of related benzoate (B1203000) derivatives has been shown to lead to polymorphism. researchgate.net

Supramolecular Architectures and Metal Organic Frameworks Mofs Constructed from Pyridinylbenzoate Systems

Design Principles for Porous Coordination Polymers and MOFs Utilizing Pyridinylbenzoate Ligands

The rational design of porous coordination polymers and MOFs hinges on the predictable coordination of metal ions with organic linkers. researchgate.netresearchgate.netrsc.org Pyridinylbenzoate ligands, such as 3-(4-pyridinyl)benzoate (34pba), are exemplary in this regard due to their ditopic nature, offering distinct coordination sites—the pyridine (B92270) nitrogen and the carboxylate oxygen atoms. The coexistence of a hydrophilic inorganic component and a hydrophobic organic component in the resulting MOF structure can provide control over its interactions with guest molecules. mdpi.com

Key design principles for constructing MOFs with pyridinylbenzoate ligands include:

Choice of Metal Ion: The coordination geometry and preferred oxidation state of the metal ion play a crucial role in determining the final topology of the framework. For instance, Zn(II) ions have been successfully used to create various 2D and 3D structures with 34pba.

Ligand Isomerism: The positional isomerism of the pyridyl and carboxylate groups on the benzene (B151609) ring significantly influences the angle between the coordination vectors, leading to different network topologies. The use of the meta-substituted 34pba often results in angled connections, promoting the formation of complex three-dimensional structures.

Solvent and Template Effects: The solvent system used during synthesis can direct the formation of specific crystalline phases and can also be incorporated into the framework as guest molecules. mdpi.com In some cases, template molecules can be used to guide the assembly of a desired network architecture.

In Situ Ligand Formation: The use of esterified precursors like Methyl 3-(4-pyridinyl)benzoate can be a strategic choice in MOF synthesis. Under solvothermal conditions, the ester group can undergo hydrolysis to generate the carboxylate ligand in situ. rsc.orgnih.govresearchgate.net This approach can influence the reaction kinetics and crystal growth, sometimes leading to novel structures.

Structural Diversity in Pyridinylbenzoate-Based MOFs

The versatility of the 3-(4-pyridinyl)benzoate ligand, often used in conjunction with its isomer 4-(4-pyridinyl)benzoate (44pba), has led to a rich variety of MOF architectures, ranging from two-dimensional layers to complex three-dimensional frameworks. researchgate.net

The reaction of 3-(4-pyridinyl)benzoate with metal ions such as Zn(II) can lead to the formation of two-dimensional square lattice networks. In these structures, the metal centers act as nodes, and the linear bridging of the 34pba ligands forms the sides of the square grid. The structural diversity within these 2D networks can be significant, arising from different binding modes of the carboxylate group to the metal center. For example, the carboxylate moiety can adopt a monodentate or a chelating binding mode, resulting in frameworks with identical elemental compositions but different crystallographic parameters and pore characteristics.

| Compound ID | Metal Ion | Carboxylate Binding Mode | Resulting Network Feature | Reference |

| 1 | Zn(II) | Monodentate | 2D square grid with a 21% solvent accessible void volume. | |

| 2 | Zn(II) | Chelating | 2D square grid with an 18% solvent accessible void volume. | |

| 3 | Zn(II) | Chelating | 2D square grid with an exceptionally large 42% void volume for a 2D network. |

A notable example is a four-fold interpenetrated diamondoid (dia) network observed in a cobalt(II) framework constructed with 4-(4-pyridyl)benzoate, a close isomer of 34pba. researchgate.net The use of mixed-ligand systems, incorporating both 34pba and 44pba, has also been shown to produce robust, isostructural 3D frameworks with both cobalt(II) and zinc(II). rsc.org These frameworks can feature double-walled channels, with the walls being formed by the interpenetrating networks. rsc.org The flexibility of these interpenetrated frameworks can play a crucial role in their dynamic properties and responsiveness to external stimuli.

Dynamic Properties and Stimuli-Responsiveness of Pyridinylbenzoate MOFs

A key advantage of MOFs constructed from pyridinylbenzoate ligands is their potential for dynamic behavior, including the ability to respond to the introduction or removal of guest molecules and to exhibit chromic properties.

The porous nature of pyridinylbenzoate-based MOFs allows for the uptake and exchange of guest molecules. The activated, or desolvated, frameworks can exhibit selective sorption of volatile organic compounds (VOCs). For instance, an activated cobalt(II) framework containing both 34pba and 44pba ligands demonstrated selective adsorption of chlorinated VOCs. rsc.orgmdpi.com The sorption capacity and selectivity are influenced by the supramolecular interactions between the host framework and the guest molecules. rsc.org

In some cases, the introduction of guest molecules can induce structural changes in the framework. For example, the narrow pores of an activated Zn(II)-34pba 2D network were observed to expand to accommodate incoming xylene isomers. The amount of adsorbed xylene was found to be dependent on the isomer, following the order meta- < para- < ortho-xylene, which was attributed to the different packing efficiencies of the guest molecules within the framework's cavities.

The table below summarizes the sorption of various halogenated VOCs by an activated cobalt(II) framework with 34pba and 44pba ligands.

| Guest Molecule | Molar Ratio (Guest:MOF) | Reference |

| Dichloromethane | 1.8 | rsc.org |

| Dibromomethane | 1.7 | rsc.org |

| Diiodomethane | 1.6 | rsc.org |

| Chloroform | 1.3 | rsc.org |

| Bromoform | 1.3 | rsc.org |

| Iodoform | 1.2 | rsc.org |

| Chlorobenzene | 1.2 | rsc.org |

| Bromobenzene | 1.1 | rsc.org |

| Iodobenzene | 1.1 | rsc.org |

Certain pyridinylbenzoate MOFs, particularly those containing cobalt(II), exhibit vapochromic and solvatochromic behavior, meaning their color changes upon exposure to different solvent vapors or liquids. researchgate.netresearchgate.netmdpi.com This phenomenon is often attributed to changes in the coordination environment of the metal center induced by the guest molecules.

A cobalt(II) framework incorporating both 3-(4-pyridyl)benzoate and 4-(4-pyridyl)benzoate ligands displayed characteristic solvatochromism upon the sorption of water or ammonia (B1221849). mdpi.com The red color of the activated framework changed to khaki upon exposure to water or ammonia vapor. mdpi.com This color change was accompanied by a phase change in the material, as observed by powder X-ray diffraction. mdpi.com Importantly, this process was found to be reversible; upon desorption of the water or ammonia, the material turned purple and became amorphous, but the original crystalline structure and khaki color could be restored upon reabsorption of the guests. mdpi.com Such stimuli-responsive chromic behavior makes these materials promising candidates for chemical sensing applications.

Thermal Expansion and Breathing Behavior

Metal-Organic Frameworks (MOFs) constructed from pyridinylbenzoate systems, particularly those utilizing the 3-(4-pyridinyl)benzoate (3,4'-pba) ligand derived from this compound, can exhibit dynamic structural behaviors such as thermal expansion and breathing. researchgate.net Breathing is a phenomenon observed in flexible MOFs where the framework undergoes large, reversible structural transformations in response to external stimuli like temperature, pressure, or the inclusion of guest molecules. nih.govresearchgate.net This flexibility is a significant feature that distinguishes MOFs from rigid porous materials like zeolites. nih.gov

The breathing effect involves a substantial change in the unit cell volume, which can lead to the expansion or contraction of the framework's pores. researchgate.net This structural pliancy is not universal among MOFs but is a characteristic of specific frameworks whose structures can accommodate significant conformational changes without losing their crystalline integrity. The interactions between the host framework and guest molecules, as well as intermolecular forces within the framework itself, play a crucial role in triggering these transformations. researchgate.net

In pyridinylbenzoate-based MOFs, the specific geometry of the ligand and its coordination with metal centers can give rise to networks that are predisposed to flexibility. Materials exhibiting these properties may show either positive thermal expansion (PTE), where the material expands upon heating, or negative thermal expansion (NTE), a counterintuitive phenomenon where the material contracts upon heating. The study of these behaviors is critical for the application of these materials, as structural changes can significantly impact their properties, such as gas sorption capacity and catalytic activity. researchgate.net

Catalytic and Gas Sorption Applications of Pyridinylbenzoate-Derived Materials

The unique structural characteristics of MOFs derived from pyridinylbenzoate ligands, such as high porosity, large surface area, and tunable pore environments, make them highly promising candidates for applications in gas sorption and heterogeneous catalysis. researchgate.netresearchgate.net The ability to tailor both the metal nodes and the organic linkers allows for the design of materials with specific functionalities for targeted applications. researchgate.net

Gas Adsorption and Separation Technologies (e.g., CO2 Capture)

The escalating concentration of atmospheric carbon dioxide (CO₂) has spurred intensive research into efficient capture and separation technologies. nih.govscitepress.org Metal-Organic Frameworks are a class of porous materials that have shown significant potential for CO₂ capture due to their high adsorption capacities and selectivity. researchgate.netbiotechjournal.in MOFs derived from pyridinylbenzoate linkers are among the materials investigated for these applications.

The mechanism of CO₂ capture in MOFs can involve physisorption, where the gas molecules are held within the pores by van der Waals forces, or chemisorption, which involves stronger chemical interactions with the framework. researchgate.net The efficiency of a MOF for CO₂ capture is determined by several factors, including its pore size, surface area, and the chemical nature of its internal surface. scitepress.org Introducing specific functional groups onto the organic linkers or creating open metal sites can enhance the affinity of the MOF for CO₂, leading to higher uptake and better selectivity over other gases like N₂ or CH₄. scitepress.orgbiotechjournal.in For example, the presence of nitrogen atoms in the pyridinyl group of the ligand can create favorable interactions with CO₂ molecules.

The performance of these materials is often evaluated by measuring their gas uptake capacity at different pressures and temperatures. The table below presents representative data for CO₂ adsorption by various MOF materials, illustrating their potential in this technology.

| MOF Material | Gas | Uptake Capacity | Conditions | Reference |

|---|---|---|---|---|

| mmen-Mg₂(dobpdc) | CO₂ | 8.1 wt % (2.0 mmol/g) | 0.39 mbar, 25 °C | biotechjournal.in |

| mmen-Mg₂(dobpdc) | CO₂ | 12.1 wt % (3.14 mmol/g) | 0.15 bar, 40 °C | biotechjournal.in |

| HKUST-1 (on ceramic foam) | CO₂ | 0.40 mmol/g | Fixed bed, 10% CO₂ in air | researchgate.net |

Heterogeneous Catalysis in Organic Transformations

Metal-Organic Frameworks have emerged as a versatile platform for heterogeneous catalysis, combining the advantages of both homogeneous and heterogeneous systems. researchgate.net Their crystalline nature provides well-defined active sites, while their insolubility allows for easy separation and recyclability. researchgate.netresearchgate.net MOFs derived from pyridinylbenzoate ligands can act as catalysts through several mechanisms: the metal nodes can function as Lewis acids, the organic linkers can be functionalized with catalytic groups, or guest catalytic species can be encapsulated within the MOF pores. researchgate.netnih.gov

The tunability of MOFs allows for the design of catalysts tailored for specific organic transformations. researchgate.net For instance, by choosing appropriate metal centers and functionalizing the pyridinylbenzoate linker, it is possible to create MOFs that are active for reactions such as oxidations, condensations, and carbon-carbon bond-forming reactions. researchgate.netnih.govnih.gov The porous structure of the MOF can also impart shape and size selectivity to the catalytic process, favoring the formation of specific products. nih.gov

The catalytic performance of MOFs is typically assessed by measuring reaction conversion, product selectivity, and the catalyst's stability over multiple cycles. The following table summarizes the catalytic activity of selected MOF materials in different organic reactions, highlighting their potential as robust heterogeneous catalysts.

| Catalyst | Reaction Type | Substrates | Key Performance Metric | Reference |

|---|---|---|---|---|

| NH₂-Tb-MOF | Henry Reaction | Benzaldehyde, Nitromethane | Turnover Number (TON): 6.7 | mdpi.com |

| Zn-MOF (amide sites) | Henry Reaction | Various aldehydes/nitroalkanes | Turnover Frequency (TOF): 27 h⁻¹ | mdpi.com |

| Cu₂(BPDC)₂(BPY) | Cross-dehydrogenative coupling | Ethers, 2-carbonyl-substituted phenols | Higher activity than other Cu-MOFs | researchgate.net |

| MIL-53(Al)-AMMal | Epoxide Ring Opening | Epoxides, Methanol (B129727) | Recyclable for at least 3 cycles | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and ReactivityDensity Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict a molecule's geometry, vibrational frequencies, and electronic properties. For Methyl 3-(4-pyridinyl)benzoate, a typical study would involve optimizing the molecular geometry to find its most stable three-dimensional structure. Such calculations are often performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p), which provides a good balance between accuracy and computational cost.

Conformational Analysis and Energy LandscapesConformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational barriers would be around the C-C bond connecting the benzoate (B1203000) and pyridinyl rings, and the C-O bond of the ester group.

A theoretical conformational analysis would involve a systematic scan of the potential energy surface by rotating these bonds. This process helps in identifying the most stable conformer (the global minimum on the energy landscape) and other low-energy conformers (local minima). The energy landscape provides crucial insights into the molecule's flexibility and the relative populations of different conformations at a given temperature. Resolving the free energy landscapes that govern molecular biophysics is a complex task, often challenged by ensemble averaging.

Electronic Structure and Frontier Molecular Orbital TheoryThe electronic structure of a molecule is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. The regions of the molecule where the HOMO is localized are the likely sites for electrophilic attack.

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. The regions where the LUMO is localized indicate the probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap suggests that the molecule is more reactive. DFT calculations would provide visualizations of these orbitals and their corresponding energy levels for this compound.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the capacity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the capacity to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent InteractionsMolecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the time-dependent behavior of a molecular system. An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water, to mimic its behavior in a solution.

These simulations can reveal how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules. MD is particularly useful for exploring the stability of different conformers and understanding the role of solvent in stabilizing or destabilizing certain structures. Mixed-solvent MD simulations can also be employed to detect cryptic binding sites on a molecule by using small organic probes mixed with water.

Intermolecular Interaction AnalysisIn the solid state, molecules are held together by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and material properties.

Hirshfeld Surface Analysis for Crystal Packing ContributionsHirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule. Different types of intermolecular contacts (e.g., H···H, C-H···π, O···H) are color-coded on the surface, and their relative contributions to the overall crystal packing are calculated.

For a related compound, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, Hirshfeld analysis showed that the most significant contributions to crystal packing came from H···H (39.7%), H···C/C···H (27.5%), H···N/N···H (15.5%), and O···H/H···O (11.1%) interactions. A similar analysis for this compound would provide a detailed picture of how individual molecules interact with their neighbors in the crystal lattice.

Quantitative Assessment of Non-Covalent InteractionsBeyond visualization, the strength and nature of non-covalent interactions can be assessed quantitatively. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points between interacting atoms to characterize the interactions.

Additionally, computational tools like the PIXEL method can be used to calculate the lattice energy and the energy of individual intermolecular interactions, partitioning them into coulombic, polarization, dispersion, and repulsion components. This quantitative assessment helps in identifying the most significant interactions responsible for the stability of the crystal structure. Common non-covalent interactions that would be expected for this compound include hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces.

Computational Modeling of Ligand-Metal Interactions in Coordination Polymers

The ever-expanding field of coordination polymers has greatly benefited from the application of computational chemistry and theoretical investigations. These powerful tools provide a microscopic understanding of the nature of ligand-metal interactions, which are fundamental to the structure, stability, and properties of these materials. For coordination polymers incorporating this compound, or its deprotonated form 3-(4-pyridyl)benzoate, computational modeling offers a predictive and explanatory framework to complement experimental findings.

Theoretical studies, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding within these coordination networks. nih.gov DFT calculations can accurately predict geometric parameters, such as bond lengths and angles, which can be benchmarked against experimental data from X-ray crystallography. researchgate.net Beyond structural prediction, these methods provide insights into the strength and nature of the coordination bonds through the analysis of bond dissociation energies, electron density distribution, and molecular orbital interactions. nih.govresearchgate.net

A key aspect of modeling these systems is the selection of an appropriate theoretical approach. Both periodic models, which treat the coordination polymer as an extended solid, and molecular cluster models, which focus on a fragment of the material, are widely used. nih.gov The choice of density functional and basis set is also crucial for obtaining accurate results that are comparable to experimental observations. rsc.org

Research in the broader area of pyridyl-carboxylate based metal-organic frameworks (MOFs) has demonstrated the utility of computational modeling in understanding a range of properties. For instance, DFT has been used to investigate the electronic band structure, which is critical for applications in electronics and photocatalysis. nih.govresearchgate.net Furthermore, computational methods can probe the interactions between the framework and guest molecules, which is essential for applications in gas storage and separation. rsc.org

While specific computational studies focusing exclusively on this compound are not abundant in the literature, the principles and methodologies are well-established from research on analogous systems. The following data tables showcase the type of structural information that can be obtained from experimental studies and serve as a basis for computational validation.

Detailed Research Findings

Experimental studies on coordination polymers containing the 3-(4-pyridyl)benzoate (34pba) ligand provide valuable structural data that can be used to validate and guide computational models. For example, the synthesis and single-crystal X-ray diffraction analysis of cobalt(II) coordination polymers with 3,5-bis(trifluoromethyl)benzoate and 4,4′-bipyridine have revealed the formation of diverse supramolecular isomers. acs.org In these structures, the coordination geometry around the Co(II) centers is approximately octahedral, with the axial positions occupied by nitrogen atoms from the bipyridine linkers. acs.org

In a study of a one-dimensional cobalt(II) coordination polymer, [Co(NCS)₂ (N-methylaniline)₂]n, theoretical investigations were performed to understand the single-ion magnetic properties of the octahedrally coordinated cobalt(II) ion. acs.org Such studies combine experimental data with ab initio calculations to elucidate the electronic ground state and magnetic anisotropy. acs.org

The following table presents selected experimental bond lengths and angles for a cobalt(II) coordination polymer, which can be used as a benchmark for computational models.

Table 1: Experimental Bond Distances in a Cobalt(II) Coordination Polymer

| Bond | Length (Å) |

| Co-N(pyridyl) | 2.1345(16) |

| Co-N(terpyridine) | 1.8819(15) |

Data sourced from a study on diverse Cobalt(II) and Iron(II/III) coordination complexes. mdpi.com

Table 2: Experimental Bond Angles in a Cobalt(II) Coordination Polymer

| Angle | Degree (°) |

| N(pyridyl)-Co-N(pyridyl) | 180.0 |

| O(carboxylate)-Co-O(carboxylate) | 88.9(2) |

| N(pyridyl)-Co-O(carboxylate) | 90.0(2) |

Data represents a typical octahedral coordination environment and is generalized from studies on similar complexes.

Computational studies on similar systems have shown that DFT functionals that include dispersion corrections, such as PBE-D2, PBE-D3, and vdW-DF2, generally provide more accurate predictions of lattice parameters and unit cell volumes for MOFs. rsc.org The analysis of calculated partial charges on the metal and ligand atoms can also provide insights into the degree of ionic versus covalent character of the coordination bond.

Furthermore, molecular orbital analysis can reveal the nature of the frontier orbitals (HOMO and LUMO) and their contributions from the metal d-orbitals and ligand π-orbitals. This is crucial for understanding the electronic transitions and photoluminescent properties of these materials. researchgate.net While detailed computational data for this compound coordination polymers is still an emerging area of research, the established computational methodologies provide a robust framework for future investigations into the fascinating properties of these materials.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Material Characterization

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, SCXRD reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that govern the supramolecular architecture.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for Methyl 3-(4-pyridinyl)benzoate

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2000 |

Powder X-ray Diffraction (PXRD) for Phase Characterization and Polymorphism

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is particularly valuable for confirming the phase purity of a synthesized compound and for identifying different crystalline forms, or polymorphs. Each crystalline phase of a compound produces a unique PXRD pattern, characterized by a specific set of diffraction peaks at particular 2θ angles.

In the context of this compound, PXRD would be employed to verify that a bulk sample consists of a single crystalline phase. The presence of unexpected peaks could indicate impurities or the existence of a mixture of polymorphs. Polymorphism is a critical consideration in pharmaceuticals and materials science, as different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. While specific PXRD data for this compound is not available, a study on a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, utilized PXRD to determine its orthorhombic crystal system and unit-cell parameters. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons | ~3.9 | ~52 |

| Benzoate (B1203000) Ring Protons | 7.4 - 8.2 | 128 - 135 |

| Pyridine (B92270) Ring Protons | 7.5 - 8.7 | 121 - 150 |

Mass Spectrometry (MS) for Fragmentation Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and to assess its purity. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

The molecular formula of this compound is C₁₃H₁₁NO₂, corresponding to a molecular weight of approximately 213.23 g/mol . nih.gov In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 213. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 182, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 154. nist.govresearchgate.net The fragmentation of the pyridine ring could also lead to characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 213 | [M]⁺ |

| 182 | [M - OCH₃]⁺ |

| 154 | [M - COOCH₃]⁺ |

| 127 | [C₉H₇N]⁺ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching of the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. researchgate.netnist.govresearchgate.net

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3010 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Methyl C-H Stretch |

| 1720 - 1740 | Ester C=O Stretch |

| 1580 - 1610 | Aromatic C=C Stretch |

| 1450 - 1500 | Aromatic C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most common electronic transitions are π → π* transitions.

The UV-Vis spectrum of this compound in a suitable solvent would likely show strong absorption bands in the UV region, characteristic of the conjugated π-systems of the benzoate and pyridine rings. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. While a specific spectrum for this compound is not available, related benzoate and pyridine derivatives show strong absorptions in the 200-350 nm range. researchgate.netresearchgate.net

Fluorescence and Luminescence Spectroscopy for Photophysical Properties

Fluorescence and luminescence spectroscopy are used to study the emission of light from a molecule after it has been excited by the absorption of light. These techniques provide insights into the photophysical properties of a compound, such as its emission wavelength, quantum yield, and excited-state lifetime.

Many pyridine-containing compounds are known to be fluorescent. researchgate.net The presence of the extended π-system in this compound suggests that it may also exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule could emit light at a longer wavelength. The fluorescence spectrum would reveal the emission maximum (λ_em), and further studies could determine its fluorescence quantum yield and lifetime, which are important parameters for potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of this compound. This method involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data reveals the temperatures at which the compound begins to decompose and the nature of its decomposition pathway.

While specific TGA data for this compound is not extensively detailed in publicly available literature, the thermal behavior of related metal-organic frameworks (MOFs) synthesized using pyridinyl-functionalized ligands provides insight. For instance, MOFs containing similar structural motifs exhibit multi-step decomposition processes. The initial weight loss, typically occurring below 150 °C, is often attributed to the removal of guest solvent molecules. The primary decomposition of the organic linker, which would be analogous to the degradation of this compound, generally occurs at temperatures above 300 °C. This suggests that the ester and pyridine functionalities are thermally stable up to this point. The final decomposition products are typically metal oxides, which form at much higher temperatures.

A hypothetical TGA profile for this compound would be expected to show a single, sharp weight loss corresponding to its complete decomposition, assuming the sample is pure and anhydrous. The onset temperature of this decomposition would be a key indicator of its thermal stability.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| < 100 | ~0% | No significant loss (anhydrous sample) |

| 300 - 450 | ~100% | Decomposition of the organic molecule |

Gas Adsorption Isotherms for Porosity and Surface Area Determination

Gas adsorption analysis is a standard method for characterizing the porosity and surface area of materials. This technique is particularly relevant for porous solids like metal-organic frameworks. For a non-porous molecular solid like crystalline this compound, the surface area is expected to be very low. The primary application of this technique would be to confirm the absence of significant microporosity or mesoporosity.

The analysis involves exposing the material to an inert gas, typically nitrogen, at a constant temperature (usually 77 K) and measuring the amount of gas adsorbed at various pressures. The resulting isotherm can be used to calculate the specific surface area using the Brunauer-Emmett-Teller (BET) theory. For non-porous materials, the adsorption is limited to the external surface, resulting in a Type II isotherm with a very low gas uptake.

While specific gas adsorption data for this compound is not found in the literature, it is a critical characterization step for materials synthesized from it. For example, MOFs prepared using this or similar linkers are extensively studied for their gas storage and separation properties, which are directly related to their porosity and surface area.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For purity analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. A single, sharp peak in the resulting chromatogram at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify the presence of impurities, such as starting materials from the synthesis (e.g., 3-aminobenzoic acid and 4-acetylpyridine (B144475) in a multi-step synthesis) or by-products. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative determination of purity.

In reaction monitoring, small aliquots can be withdrawn from a reaction mixture at different time points and analyzed by HPLC. This allows chemists to track the consumption of reactants and the formation of products over time, providing valuable information for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

A typical HPLC method for a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the aromatic rings and the carbonyl group in the molecule are strong chromophores.

Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents typical starting parameters for method development and may require optimization for specific applications.

Exploration of Biological and Biomedical Applications of Pyridinylbenzoate Derivatives

Mechanism-Oriented Studies in Medicinal Chemistry

The exploration of pyridinylbenzoate derivatives in medicinal chemistry often involves detailed mechanism-oriented studies to understand their interaction with biological targets at a molecular level. These investigations are fundamental to establishing structure-activity relationships (SAR) and optimizing lead compounds for improved potency and selectivity.

Pyridinylbenzoate derivatives and related pyridine-containing compounds have been extensively studied as inhibitors and modulators of various enzymes, playing a crucial role in the management of numerous diseases. researchgate.net The pyridine (B92270) nucleus is a key pharmacophore in several clinically used drugs that act as enzyme inhibitors. researchgate.net

One significant area of research is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease. For instance, a novel pyridine alkaloid derivative, 2-(6-benzyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-yl)-benzoic acid ethylester, demonstrated potent inhibitory activity against BChE with an IC50 value of 4.91 µM, which is comparable to the standard drug physostigmine. researchgate.net However, it showed more moderate activity against AChE (IC50 = 82.00 µM), indicating a degree of selectivity. researchgate.net Other studies on imidazo[1,2-a]pyridine (B132010) derivatives have also shown inhibitory potential against both AChE and BChE. researchgate.net

Pyridinyl derivatives have also been investigated as inhibitors of enzymes involved in cancer progression. A series of 2,4,6-trisubstituted pyridine derivatives were synthesized and evaluated as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme in certain cancers. nih.gov One compound from this series, 14n, exhibited excellent inhibitory activity with an IC50 of 54.6 nM, showing a significant improvement over the drug candidate Enasidenib. nih.gov Furthermore, N-pyridinyl ureidobenzenesulfonates have been identified as novel inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target in acute myeloid leukemia. nih.govrsc.org

In the context of hormone-dependent cancers, esters of 4-pyridylacetic acid have been shown to be potent inhibitors of human placental aromatase, an enzyme complex involved in estrogen biosynthesis. nih.gov The borneyl, isopinocampheyl, and 1-adamantyl esters were found to be over 100 times more potent than aminoglutethimide, a known aromatase inhibitor. nih.gov Pyridine-substituted thiazolylphenol derivatives have also been synthesized as non-steroidal aromatase inhibitors. nih.gov

The following table summarizes the enzyme inhibitory activities of selected pyridine derivatives:

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 2-(6-benzyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-yl)-benzoic acid ethylester | Butyrylcholinesterase (BChE) | 4.91 µM | researchgate.net |

| 2-(6-benzyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-yl)-benzoic acid ethylester | Acetylcholinesterase (AChE) | 82.00 µM | researchgate.net |

| 2,4,6-trisubstituted pyridine derivative (14n) | Mutant Isocitrate Dehydrogenase 2 (IDH2 R140Q) | 54.6 nM | nih.gov |

| Esters of 4-pyridylacetic acid (e.g., borneyl ester) | Human Placental Aromatase | >100x more potent than aminoglutethimide | nih.gov |

| N-pyridinyl ureidobenzenesulfonates | Dihydroorotate Dehydrogenase (DHODH) | Submicromolar to low micromolar concentrations | nih.govrsc.org |

The interaction of pyridinylbenzoate derivatives with various receptors is another critical area of investigation in medicinal chemistry. These studies are essential for understanding the pharmacological profile of these compounds and their potential as therapeutic agents targeting receptor-mediated signaling pathways.

A significant focus of receptor binding studies has been on the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in a wide range of physiological processes and are implicated in neurological disorders. wikipedia.org The binding affinities of various pyridine-containing ligands for different nAChR subtypes have been evaluated. For example, a series of boron-containing nicotine (B1678760) analogues were synthesized and their binding to α4β2 and α7 nicotinic receptors was assessed. researchgate.net These studies help to elucidate the structural requirements for subtype-selective binding. The affinity of the closed-state transmitter binding sites of the wild-type AChR for acetylcholine (ACh) was found to be approximately 40 times greater than for choline, with dissociation equilibrium constants (KD) of 106 ± 6 µM for ACh and 4.1 ± 0.5 mM for choline. nih.gov

The pharmacology of the nicotinic acid receptor and its subtypes, such as HM74A (GPR109A), has also been a subject of interest. nih.gov This receptor is the target for nicotinic acid (niacin), a drug used to treat high cholesterol. Mutagenesis experiments have suggested that an arginine residue in a transmembrane domain of the receptor is crucial for recognizing the acidic moiety of nicotinic acid and related ligands. nih.gov

Furthermore, imidazo[1,2-a]pyridineacetamide derivatives have been designed and synthesized as ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (18 kDa) (TSPO). researchgate.net Structure-activity relationship studies have been conducted to evaluate the effects of structural modifications on binding affinity and the subsequent effects on neuroactive steroid synthesis. researchgate.net

Antimicrobial and Antifungal Activity Investigations

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial and antifungal agents. Pyridine derivatives have shown considerable promise in this area, with numerous studies reporting their synthesis and evaluation against a variety of microbial strains. nih.govnih.gov

Several classes of pyridine-containing compounds have demonstrated significant antimicrobial activity. For example, a series of C-2 and C-6 substituted pyridines were synthesized and evaluated in vitro against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans. researchgate.net While most compounds showed modest activity, these studies provide valuable structure-activity relationship data. researchgate.net In another study, newly synthesized derivatives of (4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) showed inhibitory activity against both bacteria and fungi. scirp.org Specifically, 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one and its 4-chloro phenyl analogue were found to be the most active in the series. scirp.org

The incorporation of other heterocyclic moieties into a pyridine scaffold has also been a successful strategy. Four series of novel pyridine derivatives containing an imidazo[2,1-b] researchgate.nettandfonline.comacs.orgthiadiazole moiety were synthesized and their antimicrobial activities were evaluated. nih.gov Nearly half of the synthesized compounds showed moderate to high antibacterial activity. Notably, the 4-F substituted compound 17d exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL, which was twice as potent as the positive control, gatifloxacin (B573) (MIC=1.0 µg/mL). nih.gov Against the fungus Candida ATCC 9763, two compounds showed activity equivalent to the standard antifungal drug fluconazole (B54011) (MIC=8 µg/mL). nih.gov

The following table summarizes the antimicrobial and antifungal activities of selected pyridine derivatives:

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridine derivative with imidazo[2,1-b] researchgate.nettandfonline.comacs.orgthiadiazole (17d) | Bacteria (general) | 0.5 µg/mL | nih.gov |

| Pyridine derivatives with imidazo[2,1-b] researchgate.nettandfonline.comacs.orgthiadiazole (17a, 17d) | Candida ATCC 9763 | 8 µg/mL | nih.gov |

| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Various bacteria and fungi | Reported as most active in series | scirp.org |

| Pyridylpiperazine hybrid derivatives (5b, 7e) | Helicobacter pylori (urease inhibition) | IC50 = 2.0 ± 0.73 µM and 2.24 ± 1.63 µM | frontiersin.org |

Anticancer Potential and Cellular Pathway Modulation Studies

The pyridine scaffold is a constituent of several established anticancer drugs, and research into novel pyridine derivatives continues to be a fertile area of oncology drug discovery. mdpi.com These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

Pyridinyl-containing compounds have demonstrated cytotoxic activity against a range of human cancer cell lines. For instance, a series of pyridine and pyrimidine derivatives were screened for their anticancer activities via EGFR inhibition, with some compounds showing outstanding effects on cell lines such as MCF7 (breast cancer), HEPG2 (liver cancer), and HCT116 (colon cancer). tandfonline.com Spiro-pyridine derivatives have also shown promising results against HepG-2 and colorectal carcinoma (Caco-2) cell lines, with IC50 values in the low micromolar range. nih.gov

The modulation of cellular pathways is a key aspect of the anticancer activity of these compounds. A new series of trimethoxyphenyl pyridine derivatives were designed as tubulin inhibitors, a well-established target for anticancer drugs. rsc.org One of the compounds, VI, exhibited superior anti-proliferative activity compared to colchicine, with IC50 values of 4.83 µM, 3.25 µM, and 6.11 µM against HCT 116, HepG-2, and MCF-7 cell lines, respectively. rsc.org This compound was also shown to arrest the cell cycle at the G2/M phase and induce apoptosis. rsc.org

Furthermore, pyridine derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), a target in some cancers. nih.gov Novel 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles were synthesized and evaluated for their ability to inhibit the growth of human HT-29 colon adenocarcinoma tumor cells. nih.gov

The following table summarizes the anticancer potential of selected pyridine derivatives:

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Trimethoxyphenyl pyridine derivative (VI) | HCT 116 (Colorectal) | 4.83 µM | Tubulin Inhibition | rsc.org |

| Trimethoxyphenyl pyridine derivative (VI) | HepG-2 (Liver) | 3.25 µM | Tubulin Inhibition | rsc.org |

| Trimethoxyphenyl pyridine derivative (VI) | MCF-7 (Breast) | 6.11 µM | Tubulin Inhibition | rsc.org |

| Spiro-pyridine derivatives (5, 7, 8) | Caco-2 (Colorectal) | 7.83 ± 0.50 to 13.61 ± 1.20 μM | Not specified | nih.gov |

| Dihydropyridine carboxylic acid derivatives (3a, 3b) | HCT-15 (Colon) | 7.94 ± 1.6 µM and 9.24 ± 0.9 µM | Interaction with PARP-1 (proposed) | mdpi.com |

Role as Pharmaceutical Intermediates in Complex Drug Synthesis

Beyond their potential as direct therapeutic agents, pyridinylbenzoate derivatives and related pyridine compounds are of significant importance as versatile intermediates in the synthesis of more complex pharmaceutical molecules. medium.com The pyridine ring can be readily functionalized, and its chemical properties make it a valuable building block in organic synthesis. nih.gov

For example, a two-step synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, an intermediate for a drug candidate, has been developed and optimized for large-scale production. acs.orgacs.org This highlights the practical utility of pyridine derivatives in the pharmaceutical industry. The synthesis of various drug molecules, such as the NSAID clonixin, the vasodilator nicoboxil, the antibiotic fusaric acid, and the nicotinic acetylcholine receptor modulator epibatidine, involves the use of pyridine-containing intermediates. nih.gov

The reactivity of the pyridine nucleus allows for a variety of chemical transformations, including electrophilic and nucleophilic aromatic substitution, lithiation, and cycloaddition reactions, which are employed in the construction of complex drug architectures. medium.com The pyridine N-oxide is another useful intermediate that facilitates certain substitution reactions. medium.com The strategic use of pyridinylbenzoate and other pyridine intermediates enables the efficient and scalable synthesis of a wide range of clinically relevant drugs.

Computational Docking and Molecular Modeling for Biological Interactions

Computational techniques such as molecular docking and molecular modeling have become indispensable tools in modern drug discovery, and they have been widely applied to the study of pyridinylbenzoate derivatives. jetir.org These methods provide valuable insights into the binding modes of ligands with their biological targets, helping to rationalize observed structure-activity relationships and guide the design of new, more potent compounds.

Molecular docking studies have been used to investigate the interactions of pyridine derivatives with a variety of biological targets. For instance, docking simulations were performed to understand the binding of novel thiophenyl thiazolyl-pyridine hybrids to the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. mdpi.com Similarly, the binding interactions of trimethoxyphenyl pyridine derivatives with tubulin were studied to explain their potent anticancer activity. rsc.org These studies often reveal key hydrogen bonding and hydrophobic interactions that are crucial for binding affinity.

In the context of antimicrobial research, molecular docking has been employed to study the binding of pyridine derivatives to viral proteins, such as those from SARS-CoV-2, to identify potential inhibitors of viral replication. nih.gov For example, terpyridine showed a strong inhibitory potential against four key coronavirus targets in a molecular docking study. nih.gov

Computational approaches are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds, which is crucial for their development as drugs. jetir.org In silico ADME predictions for pyridine-substituted thiazolylphenol derivatives were performed to assess their drug-likeness and pharmacokinetic profiles. nih.gov The integration of computational modeling with experimental studies accelerates the drug discovery process and reduces the need for extensive and costly laboratory screening.

Industrial and Specialty Chemical Applications

Precursors for Functional Polymers and Materials with Unique Properties